(R)-1-Benzyl-3-methylpiperazine
CAS No.: 132871-11-5
Cat. No.: VC21175070
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132871-11-5 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | (3R)-1-benzyl-3-methylpiperazine |
| Standard InChI | InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 |
| Standard InChI Key | QOFUDSPYJDXBOF-LLVKDONJSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)CC2=CC=CC=C2 |
| SMILES | CC1CN(CCN1)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCN1)CC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
(R)-1-Benzyl-3-methylpiperazine-2,5-dione has several distinct chemical and physical properties that make it relevant for research and potential applications. The following table summarizes its key properties:
| Property | Value |
|---|---|
| CAS Number | 132871-09-1 |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25200 |
| Exact Mass | 218.10600 |
| Density | 1.18 g/cm³ |
| Boiling Point | 499°C at 760 mmHg |
| Flash Point | 255.6°C |
| PSA | 49.41000 |
| LogP | 0.80020 |
| Vapour Pressure | 4.3E-10 mmHg at 25°C |
| Index of Refraction | 1.556 |
| HS Code | 2933599090 |
The structure of (R)-1-Benzyl-3-methylpiperazine-2,5-dione features a piperazine ring with a benzyl group attached to one nitrogen atom and a methyl group attached to a carbon atom. The compound also contains two ketone groups, forming a diketopiperazine structure that influences its reactivity and interaction with biological systems .
The presence of the benzyl group contributes to the compound's lipophilicity, while the piperazine ring with its two nitrogen atoms can participate in hydrogen bonding and other interactions, potentially influencing its biological activity. The LogP value of 0.80020 indicates moderate lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. This balance between hydrophilicity and lipophilicity is often crucial for the pharmaceutical potential of compounds .
For comparison, a related compound, (R)-(-)-2-Methylpiperazine (CAS#: 75336-86-6), has a simpler structure with a molecular formula of C5H12N2 and a molecular weight of 100.16. This compound has different physical properties, including a lower boiling point (153.2±8.0 °C at 760 mmHg), lower flash point (45.1±10.2 °C), and lower melting point (86-93°C). These differences highlight how structural modifications can significantly alter the physical and chemical characteristics of piperazine derivatives .
A literature reference for the synthesis of this compound or related compounds can be found in the work by Liu, Bo; Xu, Guang-Yu; Yang, Chun-Hao; Wu, Xi-Han; Xie, Yu-Yuan in Synthetic Communications, 2004, vol. 34, #22, p. 4111-4118 . This research likely provides detailed synthetic procedures that could be valuable for researchers interested in producing this compound for further study. The publication date suggests that interest in these compounds has been sustained for nearly two decades, indicating their continuing relevance in chemical research.
The synthesis of (R)-1-Benzyl-3-methylpiperazine-2,5-dione requires careful control of reaction conditions to ensure the correct stereochemistry, as indicated by the (R) designation, which specifies the configuration at the stereogenic center. This stereochemical control is crucial for maintaining the desired biological activity, as the (R) and (S) enantiomers may exhibit different pharmacological properties. Techniques such as asymmetric synthesis or chiral resolution may be employed to achieve the desired stereochemical purity.
The development of efficient and stereoselective synthetic routes for these compounds represents an ongoing area of research in organic chemistry. Improvements in synthetic methodology could potentially increase the accessibility of these compounds for further biological evaluation and potential applications in drug discovery.
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